molecular formula C12H10N2O4 B11866573 N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide CAS No. 68093-84-5

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide

Cat. No.: B11866573
CAS No.: 68093-84-5
M. Wt: 246.22 g/mol
InChI Key: AWSYWWAUFFJNQT-UHFFFAOYSA-N
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Description

N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide is a compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide includes a phthalimide moiety, which is a common structural motif in medicinal chemistry due to its stability and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method involves the use of phthalic anhydride and 3-oxobutanamide in the presence of a catalyst such as sulfuric acid or acetic anhydride. The reaction is carried out at elevated temperatures to facilitate the formation of the isoindolinone ring .

Industrial Production Methods

Industrial production of N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide involves its interaction with specific molecular targets. The phthalimide moiety can bind to proteins and enzymes, inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide is unique due to its specific structural features and the presence of the 3-oxobutanamide moiety. This structural difference can lead to distinct biological activities and potential therapeutic applications compared to other similar compounds .

Properties

CAS No.

68093-84-5

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3-oxobutanamide

InChI

InChI=1S/C12H10N2O4/c1-6(15)4-10(16)13-7-2-3-8-9(5-7)12(18)14-11(8)17/h2-3,5H,4H2,1H3,(H,13,16)(H,14,17,18)

InChI Key

AWSYWWAUFFJNQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O

Origin of Product

United States

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